2,3-Difluoro-4-(trifluoromethyl)pyridine
Overview
Description
2,3-Difluoro-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2F5N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen at position 4 is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They interact with various biological targets, influencing their function and leading to desired outcomes.
Mode of Action
It’s known that trifluoromethylpyridines interact with their targets, leading to changes in their function . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Biochemical Pathways
It’s known that trifluoromethylpyridines can influence various biochemical pathways, leading to downstream effects .
Result of Action
It’s known that trifluoromethylpyridines can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interaction .
Preparation Methods
The synthesis of 2,3-Difluoro-4-(trifluoromethyl)pyridine typically involves the following steps:
Starting Material: Pyridine is used as the starting material.
Fluorination: Pyridine is reacted with hydrogen fluoride and trifluoromethyl iodide to produce 3-trifluoromethylpyridine.
Further Fluorination: 3-trifluoromethylpyridine is then reacted with silver fluoride to yield this compound[][2].
Chemical Reactions Analysis
2,3-Difluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Amination Reactions: It acts as a reactant in the preparation of aminopyridines through amination reactions.
Common reagents used in these reactions include hydrogen fluoride, trifluoromethyl iodide, and silver fluoride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Difluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems due to its unique chemical properties.
Medicine: It is investigated for potential pharmaceutical applications, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)pyridine can be compared with other similar compounds such as:
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 2,6-Difluoropyridine
These compounds share similar structural features but differ in the position and number of fluorine and trifluoromethyl groups. The unique arrangement of these groups in this compound gives it distinct chemical properties and reactivity .
Properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMVJIOHXSXCIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542094 | |
Record name | 2,3-Difluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215034-77-7 | |
Record name | 2,3-Difluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoro-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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